molecular formula C11H12N2O2 B8767590 ethyl 5-amino-1H-indole-1-carboxylate

ethyl 5-amino-1H-indole-1-carboxylate

Cat. No.: B8767590
M. Wt: 204.22 g/mol
InChI Key: HCERNUVVUIVQOR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 5-aminoindole-1-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-7H,2,12H2,1H3

InChI Key

HCERNUVVUIVQOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4.27 gm (32.3 mMol) 5-amino-1H-indole in 50 mL tetrahydrofuran were added 5.4 mL (38.8 mMol) triethylamine and the reaction mixture was then cooled to 0° C. To this solution were then added dropwise 3.4 mL (35.5 mMol) ethyl chloroformate. After 4 hours the reaction mixture was diluted with 1N HCl and was then extracted with ethyl acetate. The organic phase was washed sequentially with 1N HCl, water and saturated aqueous sodium chloride. The remaining organics were dried over sodium sulfate and concentrated under reduced pressure to give 7.4 gm of a dark oil. This oil was purified by flash chromatography, eluting with a gradient of dichloromethane containing 0-2.5% methanol, to give 4.95 gm (75%) of the title compound as a tan solid.
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4.27 g
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reactant
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5.4 mL
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reactant
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50 mL
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3.4 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4.27 gm (32.3 mMol) 5-amino-1H-indole in 50 mL tetrahydrofuran were added 5.4 ML (38.8 mMol) triethylamine and the reaction mixture was then cooled to 0° C. To this solution were then added dropwise 3.4 mL (35.5 mMol) ethyl chloroformate. After 4 hours the reaction mixture was diluted with 1N HCl and was then extracted with ethyl acetate. The organic phase was washed sequentially with 1N HCl, water and saturated aqueous sodium chloride. The remaining organics were dried over sodium sulfate and concentrated under reduced pressure to give 7.4 gm of a dark oil. This oil was purified by flash chromatography, eluting with a gradient of dichloromethane containing 0-2.5% methanol, to give 4.95 gm (75%) of the title compound as a tan solid.
Quantity
4.27 g
Type
reactant
Reaction Step One
[Compound]
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5.4
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reactant
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0 (± 1) mol
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reactant
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50 mL
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3.4 mL
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0 (± 1) mol
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